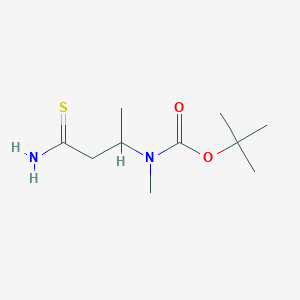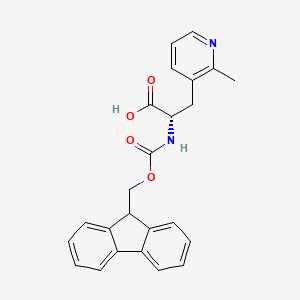
(S)-2-Amino-3-(((S)-1-hydroxyethyl)thio)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(((S)-1-hydroxyethyl)thio)propanoic acid is a chiral amino acid derivative with a unique structure that includes a thioether and a hydroxyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(((S)-1-hydroxyethyl)thio)propanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to direct the formation of the (S)-enantiomer. The reaction conditions often include mild temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as enzymatic synthesis or fermentation processes. These methods can provide higher yields and greater purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(((S)-1-hydroxyethyl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydroxyl group can be reduced to form the corresponding alkane.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alkanes, and various amide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Amino-3-(((S)-1-hydroxyethyl)thio)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(((S)-1-hydroxyethyl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include metabolic processes, signal transduction, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral amino acid derivatives such as (S)-2-Amino-3-mercaptopropanoic acid and (S)-2-Amino-3-hydroxypropanoic acid. These compounds share structural similarities but differ in the presence of specific functional groups.
Highlighting Uniqueness
What sets (S)-2-Amino-3-(((S)-1-hydroxyethyl)thio)propanoic acid apart is its combination of a thioether and a hydroxyl group, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C5H11NO3S |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(1S)-1-hydroxyethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C5H11NO3S/c1-3(7)10-2-4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m0/s1 |
InChI Key |
GYDISANKUJIVLX-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@@H](O)SC[C@H](C(=O)O)N |
Canonical SMILES |
CC(O)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



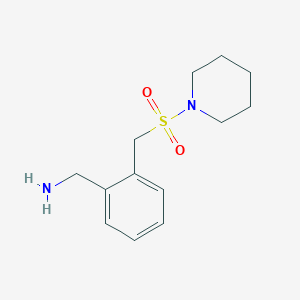

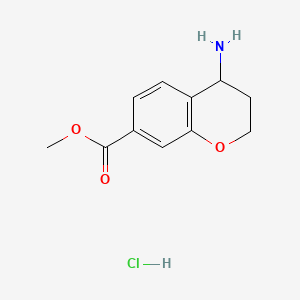
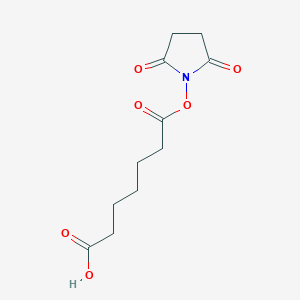
![4,6-Dichloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13658489.png)

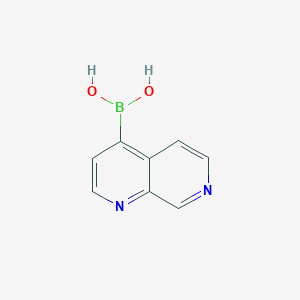



![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(furan-2-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658519.png)
